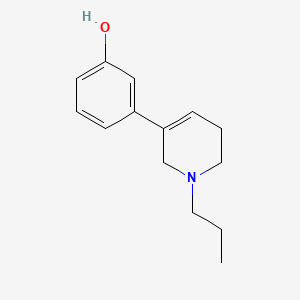








|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH2:10][N:11]([CH2:15][CH2:16][CH3:17])[CH2:12][CH2:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1.Br.[NH+]1C=CC=CC=1.[OH-].[NH4+]>O>[CH2:15]([N:11]1[CH2:12][CH2:13][CH:14]=[C:9]([C:5]2[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=2)[CH2:10]1)[CH2:16][CH3:17] |f:1.2,3.4|
|


|
Name
|
product
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1)C=1CN(CCC1)CCC
|
|
Name
|
pyridinium hydrobromide
|
|
Quantity
|
7.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Br.[NH+]1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred under an inert atmosphere for 2 hours at 200° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was then cooled
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred until dissolution
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with methylene chloride
|
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with aqueous saturated sodium chloride solution
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed over silica gel
|
|
Type
|
WASH
|
|
Details
|
was eluted with a 95-5 chloroform-methanol mixture
|
|
Type
|
DISTILLATION
|
|
Details
|
The solution was distilled to dryness under reduced pressure
|
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N1CC(=CCC1)C=1C=C(C=CC1)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.13 g | |
| YIELD: CALCULATEDPERCENTYIELD | 85.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |